molecular formula C9H8ClNO2 B1595629 4-Chloro-2,5-dimethoxybenzonitrile CAS No. 58543-89-8

4-Chloro-2,5-dimethoxybenzonitrile

Cat. No. B1595629
CAS RN: 58543-89-8
M. Wt: 197.62 g/mol
InChI Key: ZUWPOBVDQKRCAB-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxybenzonitrile (CDBN) is a benzene derivative used extensively in scientific research. It has a molecular formula of C9H8ClNO2 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,5-dimethoxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a nitrile group, and two methoxy groups . The average mass is 197.618 Da and the monoisotopic mass is 197.024353 Da .


Physical And Chemical Properties Analysis

4-Chloro-2,5-dimethoxybenzonitrile has a molecular weight of 197.62 g/mol . Other physical and chemical properties are not detailed in the search results.

Relevant Papers The search results included a paper on the solubility of 4-Chloro-2,5-dimethoxynitrobenzene, a compound related to 4-Chloro-2,5-dimethoxybenzonitrile . This paper could provide useful insights into the properties and behavior of 4-Chloro-2,5-dimethoxybenzonitrile.

Scientific Research Applications

Pharmacological Studies

4-Chloro-2,5-dimethoxybenzonitrile derivatives, such as 25CN-NBOH, have been reported as potent and selective serotonin 2A receptor (5-HT2AR) agonists. These compounds are extensively used in various in vitro, ex vivo, and in vivo studies due to their high selectivity for 5-HT2AR. They serve as valuable pharmacological tools for exploring 5-HT2AR signaling in animal models, contributing significantly to understanding serotonin receptor functions and potential therapeutic applications (Rørsted et al., 2021).

Photochemical Research

The photochemistry of substituted 4-halogenophenols, including compounds like 5-chloro-2-hydroxybenzonitrile, has been studied using transient absorption spectroscopy and product analysis. These studies help in understanding the photochemical behavior and reactivity of these compounds, which can have implications in various chemical processes (Bonnichon et al., 1999).

Chemical Synthesis

Research on the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile derivatives, such as improved and scalable synthesis methods for 25CN-NBOH, has been documented. These advancements make these compounds more accessible for scientific research, enabling further exploration of their potential applications (Kristensen et al., 2021).

Vibrational Analysis

Vibrational analysis of related compounds, such as 4-chloro-3-nitrobenzonitrile, has been conducted using quantum chemical calculations. These studies provide insights into the molecular structure, helping in the identification and development of novel materials and chemicals (Sert et al., 2013).

properties

IUPAC Name

4-chloro-2,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWPOBVDQKRCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352652
Record name 4-chloro-2,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethoxybenzonitrile

CAS RN

58543-89-8
Record name 4-chloro-2,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KW Stagliano - 1992 - search.proquest.com
Derivatives of juglone and naphthazarin are of interest as synthons for a variety of polyketide natural products and in particular the anthracycline antibiotics. Current approaches to …
Number of citations: 2 search.proquest.com

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